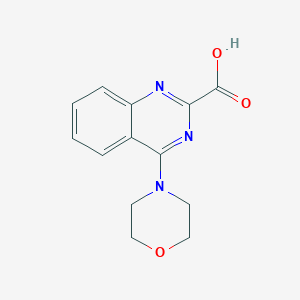
4-Morpholin-4-ylquinazoline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Morpholin-4-ylquinazoline-2-carboxylic acid is a heterocyclic compound that contains both a quinazoline and a morpholine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the morpholine ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholin-4-ylquinazoline-2-carboxylic acid typically involves the formation of the quinazoline ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline core. Subsequently, the morpholine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the efficient formation of the desired product.
化学反应分析
Types of Reactions
4-Morpholin-4-ylquinazoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological and chemical properties depending on the introduced functional groups.
科学研究应用
4-Morpholin-4-ylquinazoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-Morpholin-4-ylquinazoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
相似化合物的比较
Similar Compounds
Quinazoline: A simpler compound with a similar core structure but without the morpholine ring.
4-Morpholinylquinazoline: A related compound with different substituents on the quinazoline ring.
2-Quinazolinecarboxylic acid: Another related compound with a carboxylic acid group but lacking the morpholine moiety.
Uniqueness
4-Morpholin-4-ylquinazoline-2-carboxylic acid is unique due to the presence of both the morpholine and quinazoline rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for diverse scientific applications.
属性
IUPAC Name |
4-morpholin-4-ylquinazoline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-13(18)11-14-10-4-2-1-3-9(10)12(15-11)16-5-7-19-8-6-16/h1-4H,5-8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFGUPDYMJLYQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














